molecular formula C14H19NO2 B1349988 1-p-Tolylamino-cyclohexanecarboxylic acid CAS No. 99216-79-2

1-p-Tolylamino-cyclohexanecarboxylic acid

Cat. No. B1349988
CAS RN: 99216-79-2
M. Wt: 233.31 g/mol
InChI Key: WNPOXUUMAKKPEQ-UHFFFAOYSA-N
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Description

1-p-Tolylamino-cyclohexanecarboxylic acid, also known as 1-p-TACH, is an organic compound used in a variety of scientific research applications. It is a white solid that can be synthesized in the laboratory and is used in a variety of experiments to study the biochemical and physiological effects of compounds. In

Scientific Research Applications

Asymmetric Synthesis

1-p-Tolylamino-cyclohexanecarboxylic acid derivatives are utilized in asymmetric synthesis processes. For instance, trans-2-aminocyclohexanecarboxylic acid derivatives, including (1S,2S)-2-(N-Tosylamino)cyclohexanecarboxylic acid, are produced via stereoselective reactions, involving multiple steps such as deacylation, esterification, hydrolysis, reduction, and sulfonation. These processes highlight the chemical's utility in complex organic synthesis protocols (Schultz & Alva, 2003).

Electroluminescence and Photoluminescence

Differing electroluminescence (EL) and photoluminescence (PL) properties of certain compounds, such as 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC), underline the role of 1-p-Tolylamino-cyclohexanecarboxylic acid in the study of organic electronic materials. The variance in EL and PL properties stems from different charge distributions and interactions within the molecular structure, suggesting potential applications in the development of novel electronic materials (Mukhopadhyay et al., 2008).

Enantiomerically Pure β‐Amino Acids Synthesis

The compound plays a significant role in the synthesis of enantiomerically pure β‐amino acids, which are crucial building blocks in the creation of helical β-peptides. The synthesis involves a one-pot procedure that incorporates cyclization, amide formation, and a subsequent Hofmann-type degradation, indicating its versatility in organic synthesis and potential for pharmaceutical applications (Berkessel et al., 2002).

Coordination Chemistry

Cyclohexanepolycarboxylate ligands, including derivatives of cyclohexanecarboxylic acid, exhibit notable applications in coordination chemistry. These compounds offer potential uses in materials science, particularly as magnetic materials. The diverse conformational transformations these acids undergo in the presence of various metal ions highlight their utility in the development of novel materials (Lin & Tong, 2011).

properties

IUPAC Name

1-(4-methylanilino)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-11-5-7-12(8-6-11)15-14(13(16)17)9-3-2-4-10-14/h5-8,15H,2-4,9-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPOXUUMAKKPEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2(CCCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375275
Record name 1-p-Tolylamino-cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-p-Tolylamino-cyclohexanecarboxylic acid

CAS RN

99216-79-2
Record name 1-p-Tolylamino-cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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